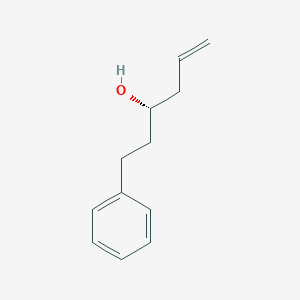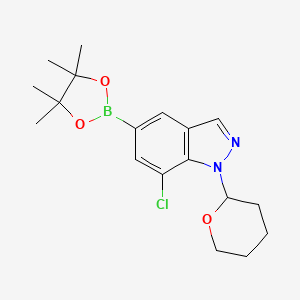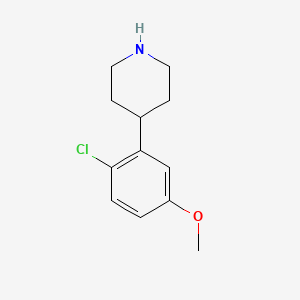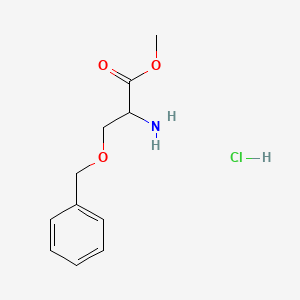
Trans-tetrahydrofuran-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-tetrahydrofuran-2,5-dicarboxylic acid is an organic compound with significant potential in various industrial and scientific applications. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains two carboxylic acid groups at the 2 and 5 positions of the tetrahydrofuran ring. This compound is particularly notable for its role as a renewable feedstock in the production of adipic acid, a key monomer in the manufacture of nylon and other polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trans-tetrahydrofuran-2,5-dicarboxylic acid can be synthesized through the catalytic hydrogenation of 2,5-furandicarboxylic acid, which is derived from biomass. The hydrogenation process typically involves the use of palladium or platinum catalysts under high pressure of hydrogen gas . Another method involves the oxidation of tetrahydrofuran-2,5-dimethanol using hydrotalcite-supported gold catalysts under aerobic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of recyclable catalysts to enhance sustainability and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Trans-tetrahydrofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce adipic acid, a valuable industrial chemical.
Reduction: The compound can be reduced to form tetrahydrofuran-2,5-dimethanol.
Substitution: It can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen or hydrogen peroxide in the presence of gold or platinum catalysts.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed
Adipic Acid: Formed through oxidation reactions.
Tetrahydrofuran-2,5-dimethanol: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Trans-tetrahydrofuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key intermediate in the production of biodegradable plastics and other sustainable materials.
Mecanismo De Acción
The mechanism by which trans-tetrahydrofuran-2,5-dicarboxylic acid exerts its effects involves the activation of its carboxylic acid groups. These groups can undergo protonation or deprotonation, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor to trans-tetrahydrofuran-2,5-dicarboxylic acid, used in similar applications.
Tetrahydrofuran-2-carboxylic Acid: Another derivative of tetrahydrofuran with one carboxylic acid group.
Adipic Acid: A major product formed from this compound, widely used in the polymer industry.
Uniqueness
This compound is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and applications. Its renewable nature and potential for sustainable production also set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H8O5 |
|---|---|
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
(2S,5S)-oxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
Clave InChI |
CWZQRDJXBMLSTF-IMJSIDKUSA-N |
SMILES isomérico |
C1C[C@H](O[C@@H]1C(=O)O)C(=O)O |
SMILES canónico |
C1CC(OC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)



![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)

![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)



